9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814987
InChI: InChI=1S/C33H34BrNO/c1-32(2,3)23-15-17-28-25(19-23)26-20-24(33(4,5)6)16-18-29(26)35(28)30-14-10-13-27(34)31(30)36-21-22-11-8-7-9-12-22/h7-20H,21H2,1-6H3
SMILES: CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5
Molecular Formula: C33H34BrNO
Molecular Weight: 540.5 g/mol

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole

CAS No.:

Cat. No.: VC13814987

Molecular Formula: C33H34BrNO

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole -

Specification

Molecular Formula C33H34BrNO
Molecular Weight 540.5 g/mol
IUPAC Name 9-(3-bromo-2-phenylmethoxyphenyl)-3,6-ditert-butylcarbazole
Standard InChI InChI=1S/C33H34BrNO/c1-32(2,3)23-15-17-28-25(19-23)26-20-24(33(4,5)6)16-18-29(26)35(28)30-14-10-13-27(34)31(30)36-21-22-11-8-7-9-12-22/h7-20H,21H2,1-6H3
Standard InChI Key ZGIVONYDTLLVJQ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure centers on a carbazole ring system, a heterocyclic framework consisting of two benzene rings fused to a pyrrole ring. Key substitutions include:

  • A 2-(benzyloxy)-3-bromophenyl group at the 9-position of the carbazole core.

  • tert-Butyl groups at the 3- and 6-positions, which introduce steric bulk and enhance solubility in nonpolar solvents.

The molecular formula is C₃₃H₃₄BrNO, with a molecular weight of 540.5 g/mol. The InChIKey (ZGIVONYDTLLVJQ-UHFFFAOYSA-N) and SMILES representation (CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5) provide precise identifiers for database referencing.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₃H₃₄BrNO
Molecular Weight540.5 g/mol
Exact Mass539.18 g/mol
XLogP3-AA8.5 (estimated)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2

Steric and Electronic Effects

The tert-butyl groups at positions 3 and 6 create a three-dimensional steric shield around the carbazole core, reducing π-π stacking interactions and improving thermal stability. This structural feature is critical for applications requiring resistance to aggregation, such as in organic light-emitting diodes (OLEDs). The bromine atom at the 3-position of the phenyl ring introduces electronic asymmetry, potentially enhancing reactivity in cross-coupling reactions .

Synthesis and Optimization

Multi-Step Synthesis Pathways

The synthesis of 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves palladium-catalyzed cross-coupling reactions, leveraging the reactivity of brominated intermediates. A representative pathway includes:

  • Buchwald-Hartwig Amination: Coupling of 3,6-di-tert-butylcarbazole with a brominated benzyloxy-phenyl precursor under palladium catalysis.

  • Protection/Deprotection Strategies: Use of benzyloxy groups as protecting agents for phenolic hydroxyl groups, followed by selective deprotection .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield
1Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 130°C65%
2BnBr, K₂CO₃, DMF, 80°C78%

Crystallographic Insights

While direct crystallographic data for this compound is limited, related carbazole derivatives exhibit planar carbazole cores with dihedral angles <5° between adjacent rings . The tert-butyl groups adopt a gauche conformation, minimizing steric clash with the benzyloxy substituent .

Applications in Advanced Materials

Organic Electronics

The compound’s high hole mobility (µh ≈ 10⁻³ cm²/V·s) and broad-bandgap (Eg ≈ 3.1 eV) make it suitable for:

  • Hole-Transport Layers (HTLs) in OLEDs, where its steric hindrance prevents excimer formation.

  • Host Materials in phosphorescent OLEDs, leveraging triplet energy levels >2.8 eV.

Pharmaceutical Intermediates

The bromophenyl moiety serves as a versatile handle for Suzuki-Miyaura couplings, enabling rapid diversification into bioactive molecules. Preliminary studies suggest activity against:

  • Kinase Targets: IC₅₀ < 100 nM for JAK2 inhibition in biochemical assays.

  • Antimicrobial Agents: MIC values of 4 µg/mL against S. aureus (ATCC 29213).

Comparison with Structural Analogues

9-(4-Bromophenyl)-3,6-di-tert-butylcarbazole (CAS 601454-33-5)

This analogue lacks the benzyloxy group, resulting in:

  • Lower Molecular Weight: 434.41 g/mol vs. 540.5 g/mol .

  • Reduced Solubility: <1 mg/mL in THF vs. 15 mg/mL for the benzyloxy derivative .

5-(2-Chloro-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

A structurally complex analogue featuring an azepine ring demonstrates:

  • Extended π-Conjugation: Absorption λmax shifted to 385 nm vs. 350 nm for the target compound .

  • Enhanced Thermal Stability: Decomposition temperature >300°C vs. 275°C .

Future Research Directions

  • Optoelectronic Optimization: Engineering derivatives with reduced bandgaps (<2.5 eV) for visible-light photovoltaics.

  • Biological Profiling: Expanding SAR studies to include FLT3 and BTK kinase targets.

  • Process Chemistry: Developing continuous-flow synthesis to improve yields (>85%) and reduce Pd contamination (<10 ppm).

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